1-ethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 7-ethyltheophylline, is a derivative of theophylline. This compound belongs to the xanthine family, which is characterized by a purine base structure. It has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . The compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases.
Preparation Methods
The synthesis of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine chemistry and xanthine derivatives.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, thereby aiding in the treatment of respiratory conditions . The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparison with Similar Compounds
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione is similar to other xanthine derivatives such as:
Theophylline: Used primarily as a bronchodilator.
Caffeine: Known for its stimulant effects.
Properties
CAS No. |
104285-81-6 |
---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-6(12)4-5(9-3-8-4)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,13) |
InChI Key |
KKWIVMCCCHOXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.